molecular formula C16H17NO3 B11853197 Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate CAS No. 865086-38-0

Methyl [(1R)-1-(naphthalen-2-yl)-3-oxobutyl]carbamate

Cat. No.: B11853197
CAS No.: 865086-38-0
M. Wt: 271.31 g/mol
InChI Key: GJOOHLODKQKBCI-OAHLLOKOSA-N
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Description

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is an organic compound characterized by its unique structure, which includes a naphthalene ring, a carbamate group, and a chiral center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate typically involves the reaction of naphthalene derivatives with carbamate precursors under specific conditions. One common method is the reaction of 2-naphthol with methyl isocyanate in the presence of a base, such as triethylamine, to form the desired carbamate compound. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of naphthalene-based quinones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Naphthalene-based quinones.

    Reduction: Alcohol derivatives.

    Substitution: Carbamate derivatives with different substituents.

Scientific Research Applications

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds like 2-naphthol and 1-naphthylamine share structural similarities with ®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate.

    Carbamates: Other carbamate compounds, such as methyl carbamate and ethyl carbamate, have similar functional groups.

Uniqueness

®-Methyl (1-(naphthalen-2-yl)-3-oxobutyl)carbamate is unique due to its chiral center and the combination of a naphthalene ring with a carbamate group

Properties

CAS No.

865086-38-0

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

methyl N-[(1R)-1-naphthalen-2-yl-3-oxobutyl]carbamate

InChI

InChI=1S/C16H17NO3/c1-11(18)9-15(17-16(19)20-2)14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10,15H,9H2,1-2H3,(H,17,19)/t15-/m1/s1

InChI Key

GJOOHLODKQKBCI-OAHLLOKOSA-N

Isomeric SMILES

CC(=O)C[C@H](C1=CC2=CC=CC=C2C=C1)NC(=O)OC

Canonical SMILES

CC(=O)CC(C1=CC2=CC=CC=C2C=C1)NC(=O)OC

Origin of Product

United States

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